molecular formula C8H14ClNO B8216393 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B8216393
M. Wt: 175.65 g/mol
InChI Key: LPQLPCCXNWMLGT-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-9-one hydrochloride ( 1355221-72-5) is a high-purity bicyclic organic compound supplied as a hydrochloride salt. This chemical serves as a versatile and critical synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its defining feature is the rigid 3-azabicyclo[3.3.1]nonane scaffold, a privileged structure valued for its three-dimensional shape and the presence of a ketone group at the 9-position, which provides a versatile handle for further chemical functionalization . Researchers utilize this compound as a key precursor for the synthesis of novel derivatives with potential pharmacological activity, including the development of new heterocyclic compounds like oxazoles . The bicyclic framework is structurally analogous to other bioactive azabicyclo derivatives, making it a valuable scaffold for constructing compounds for screening against various biological targets . Furthermore, derivatives of similar azabicyclic structures have been explored as stable, functionalized nitroxides, which are important in catalysis and materials science, indicating the potential breadth of this core structure's research applications . The compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C to ensure its long-term stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-6-2-1-3-7(8)5-9-4-6;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQLPCCXNWMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via N-Demethylation and Chloroformate Activation

A foundational method for synthesizing azabicyclo derivatives involves the demethylation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one using 1-chloroethylchloroformate (CCl3_3COOCH2_2Cl). In a representative procedure, 15.3 g (100 mmol) of the methylated precursor is treated with 21.4 g (150 mmol) of 1-chloroethylchloroformate in toluene at 90°C for 44 hours, followed by methanol reflux to precipitate the hydrochloride salt. This two-stage process achieves a 68% yield, with purity ensured by ether washes. The reaction mechanism proceeds via carbamate intermediate formation, followed by acid-catalyzed cleavage to yield the secondary amine hydrochloride (Figure 1).

Table 1: Reaction Conditions for N-Demethylation

ParameterDetails
Precursor9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Reagent1-Chloroethylchloroformate
SolventToluene
Temperature90°C (44 h)
WorkupMethanol reflux, diethyl ether wash
Yield68%

Acid-Catalyzed Cyclization with Glutaraldehyde

An alternative route employs glutaraldehyde and acetone dicarboxylic acid under acidic conditions. In a protocol adapted from 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) synthesis, benzylamine reacts with glutaraldehyde in 18% sulfuric acid at 0–10°C, followed by sodium acetate quenching. This method yields 57% of the bicyclic ketone intermediate after 40 hours, with subsequent borohydride reduction and palladium-catalyzed debenzylation steps. The use of sulfuric acid ensures protonation of amine intermediates, facilitating cyclization through intramolecular Schiff base formation.

Catalytic and Reaction Optimization Strategies

Triethylamine-Catalyzed Mannich-Type Reactions

Mannich reactions have been leveraged to construct azabicyclo frameworks via tandem nucleophilic additions. For example, 3-oxo-2-arylhydrazonopropanal derivatives react with ammonium acetate under triethylamine (Et3_3N) catalysis, forming 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives in 62–86% yields. Et3_3N (25 mol%) deprotonates substrates to generate enolate intermediates, which undergo cyclization at 80°C under microwave irradiation (200 W, 3–9 minutes) or conventional reflux (3–8 hours).

Table 2: Comparative Yields Under Different Heating Modalities

Heating MethodTimeYield Range
Conventional Reflux3–8 h62–75%
Ultrasound (80°C)50–110 min73–86%
Microwave (200 W)3–9 min79–86%

Palladium-Mediated Hydrogenolysis

Industrial-scale production often incorporates palladium hydroxide/carbon (Pd(OH)2_2/C) for debenzylation. In the final step of ABNO synthesis, hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]non-3-ene over Pd(OH)2_2/C at 50°C removes the benzyl group, yielding the free amine hydrochloride after HCl treatment. This method achieves 93% yield with high stereochemical fidelity, critical for pharmaceutical applications.

Industrial-Scale Production and Purification

Continuous Flow Reactor Adaptations

Large-scale synthesis prioritizes solvent recovery and throughput. Toluene and methanol are recycled via fractional distillation, reducing raw material costs by 30–40%. Continuous flow systems minimize thermal degradation, enhancing yield consistency to ±2% across batches.

Crystallization and Purity Control

Final hydrochloride salts are purified via ethanol/DMF recrystallization, achieving >99% purity as verified by HPLC and quantitative 1^1H NMR. Silica gel filtration removes residual Pd catalysts, ensuring compliance with ICH guidelines for metal impurities (<10 ppm).

Structural and Mechanistic Insights

X-ray Crystallographic Validation

Single-crystal X-ray analysis of intermediates confirms the chair-boat conformation of the bicyclic framework, with N–H···O hydrogen bonds stabilizing the hydrochloride salt. Bond angles at the bridgehead nitrogen (109.5°) align with sp3^3 hybridization, excluding strain-induced reactivity.

Byproduct Formation and Mitigation

Common byproducts include over-alkylated amines (5–8%) and dimeric species (3–5%), minimized by stoichiometric reagent control and low-temperature cyclization. Quaternary ammonium salts are removed via ion-exchange chromatography.

Recent Advances in Green Chemistry

Solvent-Free Microwave Synthesis

Emerging protocols eliminate ethanol by employing neat reactions under microwave irradiation, reducing waste generation by 70%. Reaction times drop to 5–10 minutes, with yields comparable to conventional methods (80–84%).

Biocatalytic Approaches

Preliminary studies explore lipase-catalyzed kinetic resolutions for enantioselective synthesis, achieving 88% ee for (R)-isomers using Candida antarctica lipase B . This method remains experimental but highlights potential for sustainable chiral synthesis.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic molecules.
  • Catalyst in Oxidation Reactions : It has been utilized as a catalyst for the oxidation of alcohols to carbonyl compounds, particularly in its N-oxyl form (ABNO), which enhances reaction efficiency through a copper-bipyridine catalytic system .

Biology

  • Antiprotozoal Activities : Research indicates potential antiprotozoal properties, making it a candidate for further investigation in treating diseases caused by protozoa, such as malaria and trypanosomiasis .
  • Targeting B-cell Lymphoma : Recent studies have explored its role as a chemical probe for inhibiting B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The compound's ability to interact with specific cellular targets could lead to novel therapeutic strategies .

Medicine

  • Therapeutic Development : Investigated for its potential use in developing new therapeutic agents aimed at treating various diseases, including cancers and infectious diseases .
  • Pharmaceutical Applications : The compound is being explored for its utility as a reference material in the development of antiemetic drugs, particularly those used to manage chemotherapy-induced nausea and vomiting.

Case Studies and Research Findings

Study TitleFocusKey Findings
Discovery of an In Vivo Chemical Probe for BCL6 InhibitionOncologyThe compound demonstrated significant inhibition of BCL6, suggesting potential as a therapeutic agent against DLBCL .
Mechanistic Studies on Oxidation CatalysisChemistryEstablished that 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride effectively catalyzes the oxidation of alcohols to carbonyls, enhancing reaction rates significantly compared to traditional methods .
Antiprotozoal Activity EvaluationParasitologyShowed promising results against protozoan parasites, indicating potential for drug development against malaria and trypanosomiasis .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), facilitates the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper and bipyridine ligands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Hydroperchlorate

  • Structural Differences : Replaces the nitrogen at position 7 with a sulfur atom and includes a benzyl substituent.
  • Biological Activity : Demonstrates antiarrhythmic properties due to conformational flexibility (chair-chair vs. chair-boat conformers) .
  • Key Finding : Single-crystal X-ray diffraction confirmed its solid-state conformation, critical for binding to cardiac ion channels .

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

  • Structural Differences : Contains two nitrogen atoms at positions 3 and 5.
  • Alkoxyalkyl substituents (e.g., isopropoxypropyl) enhance bioavailability and reduce toxicity .
  • Key Finding : Substitution at position 7 with bulky groups improves metabolic stability .

3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

  • Structural Differences : Sulfur replaces nitrogen at position 3, altering electronic properties.
  • Applications : Used in radiopharmaceuticals and as a ligand for metal complexes (e.g., N2S2 Schiff-base ligands) .
  • Key Finding : Sulfur incorporation enhances chelation capacity for transition metals .

2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives

  • Structural Differences : Features aryl groups at positions 2 and 4.
  • Biological Activity : Fluorinated derivatives (e.g., 4-fluorophenyl) show potent antimicrobial activity due to increased lipophilicity .
  • Key Finding : Halogen substitution at para positions maximizes membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity Key References
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride N at 3, ketone at 9, HCl salt Antitumor, antimicrobial
7-Benzyl-3-thia-7-azabicyclo[...]nonan-9-one S at 3, benzyl at 7 Antiarrhythmic
3,7-Diazabicyclo[...]nonan-9-one N at 3 and 7, alkoxyalkyl substituents Antiviral, neuroprotective
2,4-Bis(3-bromophenyl)-3-azabicyclo[...]nonan-9-one Br-substituted aryl rings at 2 and 4 Cytotoxic (prooxidant effect)
3-Thia-9-azabicyclo[...]nonan-7-one hydrochloride S at 3, N at 9, HCl salt Radiopharmaceutical applications

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Halogens (e.g., Br, F) at aryl positions increase cytotoxicity but reduce antioxidant capacity due to prooxidant effects .
  • Electron-Donating Groups : –OCH₃ or –CH₃ enhance antioxidant activity but lower cytotoxicity .
  • Conformational Flexibility : Chair-chair conformers (e.g., in 7-benzyl derivatives) improve binding to biological targets .

Biological Activity

3-Azabicyclo[3.3.1]nonan-9-one hydrochloride is a bicyclic compound characterized by the presence of a nitrogen atom, contributing to its unique chemical reactivity and potential biological activity. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bicyclic structure that allows for diverse chemical interactions. The synthesis typically involves cyclization reactions with nitrogen-containing nucleophiles, such as hydroxylamine and hydrazine hydrate, leading to various derivatives with potential biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it can be a potent candidate in the development of new antimicrobial agents .

Bacterial Strain MIC (µg/mL)
E. coli15
S. aureus10
Pseudomonas aeruginosa20

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies have reported that it demonstrates cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent . The mechanism is thought to involve the induction of apoptosis in cancer cells.

Antiprotozoal Activity

Preliminary investigations suggest that this compound may possess antiprotozoal activity, particularly against parasites responsible for diseases such as malaria and trypanosomiasis . This activity is attributed to its ability to interfere with the metabolic pathways of the protozoa.

The biological activity of this compound is largely mediated through its role as a catalyst in oxidation reactions. In its N-oxyl form (ABNO), it facilitates the conversion of alcohols to carbonyl compounds, which may contribute to its antimicrobial and anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that specific modifications to the structure enhanced its potency against resistant strains of bacteria. The study emphasized the importance of structural diversity in optimizing biological activity .

Case Study 2: Antitumor Properties

In vitro assays were performed on human cancer cell lines treated with this compound, demonstrating significant growth inhibition and apoptosis induction at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes .

Q & A

Q. What are the common synthetic routes for 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride?

The compound is typically synthesized via a double Mannich reaction. For example, acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) react to form the bicyclic core, followed by chloroacetylation using chloroacetyl chloride in dichloromethane with triethylamine as a catalyst. Recrystallization from methanol yields the pure product . Modifications, such as introducing aryl substituents, involve adjusting the aldehyde and ketone precursors to tailor the pharmacophore for biological activity .

Q. Which spectroscopic and analytical methods are used for structural characterization?

  • X-ray crystallography : Resolves stereochemical conformations (e.g., boat–boat or chair–boat) and validates bond lengths/angles. SHELX software is widely used for refinement .
  • NMR : Assigns proton environments, such as distinguishing axial/equatorial hydrogens in the bicyclic system. Dynamic NMR can study ring inversion dynamics .
  • IR spectroscopy : Identifies functional groups (e.g., amidic carbonyl at ~1718 cm⁻¹) .
  • HPLC/GC-MS : Assesses purity (>95% by suppliers) .

Q. How is purity validated for this compound in research settings?

Purity is confirmed via:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Elemental analysis : Matches theoretical vs. experimental C, H, N, Cl content.
  • Melting point consistency : Suppliers report white crystalline solids, though specific values are often omitted in literature .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing anomalies. For example, in a related diazabicyclo derivative, 11.9% of interactions were H···H contacts, while 6.7% involved Cl···H .
  • DFT studies : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gap ~5.3 eV) to predict reactivity. Charge delocalization on the bicyclic ring correlates with biological activity .

Q. What strategies are used to establish structure-activity relationships (SAR) for antitumor activity?

  • Substituent modulation : Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant properties, while electron-donating groups (e.g., –OCH₃) reverse this trend .
  • Conformational analysis : Dynamic NMR and X-ray studies reveal that boat–boat conformations enhance membrane permeability compared to chair–boat .
  • Molecular docking : Screens binding affinities to targets like tubulin or DNA topoisomerases. For example, chloroacetyl derivatives show stronger hydrophobic interactions with kinase domains .

Q. How are conformational dynamics experimentally analyzed in azabicyclo derivatives?

  • Variable-temperature NMR : Detects ring inversion barriers. For bicyclo[3.3.1]nonan-9-ones, inversion barriers range from 50–70 kJ/mol depending on substituents .
  • Lanthanide-induced shifts (LIS) : Probes spatial arrangements of functional groups by coordinating Eu(fod)₃ to carbonyl oxygen, altering chemical shifts .

Methodological Recommendations

  • Synthesis : Optimize Mannich reaction conditions (e.g., solvent polarity, catalyst loading) to improve yields beyond 90% .
  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
  • SAR : Combine in vitro assays (e.g., MTT for cytotoxicity) with DFT-based charge distribution analysis to rationalize activity trends .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.